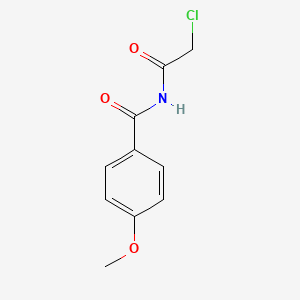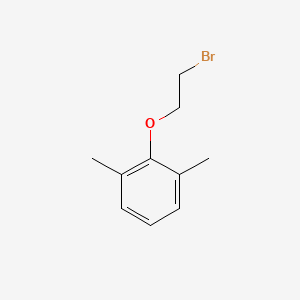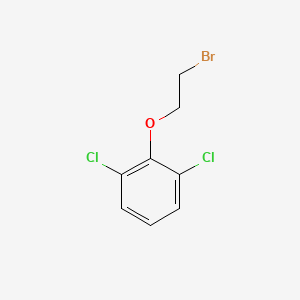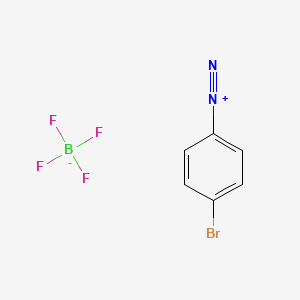
4-Bromobenzenediazonium tetrafluoroborate
概要
説明
4-Bromobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C6H4BrN2BF4. It is a diazonium salt, which is commonly used in organic synthesis, particularly in the preparation of aryl derivatives. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
作用機序
Target of Action
4-Bromobenzenediazonium tetrafluoroborate is a versatile reagent used in organic synthesis . It is primarily targeted towards the modification of carbon surfaces, such as glassy carbon or carbon felt . The compound’s diazonium group allows it to form covalent bonds with carbon atoms on the surface, enabling the attachment of a variety of functional groups .
Mode of Action
The compound’s mode of action involves the transformation of its diazonium group . This group can be replaced by a wide range of nucleophiles, allowing the synthesis of a variety of functional organic molecules . The bromine atom in the compound can also participate in various reactions, further increasing the versatility of this reagent .
Result of Action
The primary result of the action of this compound is the formation of a new organic molecule with a functional group attached to the benzene ring . This can lead to a wide range of molecular and cellular effects depending on the specific molecule synthesized.
Action Environment
The action of this compound is sensitive to environmental conditions. It is a moisture-sensitive compound that should be stored at low temperatures (2-8°C) to maintain its stability . The reactions involving this compound should be carried out under anhydrous conditions to prevent hydrolysis . Furthermore, the compound’s reactivity can be influenced by the solvent used, the temperature, and the presence of other reagents .
生化学分析
Biochemical Properties
It is known that the compound has a strong chemical reactivity , which suggests that it could potentially interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its chemical reactivity , it is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-bromobenzenediazonium tetrafluoroborate typically involves the diazotization of 4-bromoaniline. The process includes the following steps:
Dissolution: 4-bromoaniline is dissolved in a mixture of hydrofluoroboric acid (50%) and distilled water.
Cooling: The reaction mixture is cooled to 0°C using an ice-water bath.
Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled mixture, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
化学反応の分析
Types of Reactions: 4-Bromobenzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds.
Reduction Reactions: The compound can be reduced to form 4-bromoaniline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium iodide or copper(I) chloride are used under mild conditions.
Azo Coupling: The reaction typically involves phenols or aromatic amines in alkaline conditions.
Reduction: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products:
Substitution: Products include 4-bromoaniline derivatives.
Coupling: Azo compounds with various substituents.
Reduction: 4-bromoaniline.
科学的研究の応用
4-Bromobenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used in the synthesis of aryl derivatives and as a precursor for various organic compounds.
Biology: The compound is employed in the modification of biomolecules for labeling and detection.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: The compound is utilized in the production of dyes, pigments, and polymers
類似化合物との比較
- 4-Methoxybenzenediazonium tetrafluoroborate
- 4-Nitrobenzenediazonium tetrafluoroborate
- 3,5-Dichlorophenyldiazonium tetrafluoroborate
Comparison: 4-Bromobenzenediazonium tetrafluoroborate is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to other diazonium salts, it offers distinct advantages in specific synthetic applications, such as the formation of brominated aryl compounds .
特性
IUPAC Name |
4-bromobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTCQUCYDJZGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673-40-5 | |
| Record name | Benzenediazonium, 4-bromo-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-bromobenzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-bromobenzenediazonium tetrafluoroborate be used to functionalize carbon nanotubes?
A2: Yes, this compound can functionalize carbon nanotubes (CNTs), introducing optical sp3 defects. [, ] This reaction can be controlled with light, enabling chirality-selective functionalization. [, ] By matching the laser frequency to the specific transition energy of a desired CNT chirality, researchers can selectively functionalize specific CNTs within a mixed population. [, ]
Q2: What is the role of this compound in electrochemically mediated reversible addition-fragmentation chain-transfer (eRAFT) polymerization?
A3: this compound serves as a precursor to aryl radicals in eRAFT polymerization. [] Upon electroreduction, it generates aryl radicals that initiate the polymerization of (meth)acrylates. [] This method allows for the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights. []
Q3: What are the implications of using different solvents in reactions involving this compound?
A4: The choice of solvent can significantly impact the reaction pathway and product formation when using this compound. [] As seen in its reaction with Au(111), acetonitrile promotes the formation of disordered organic films, while an aqueous acidic solution leads to a well-ordered monolayer of a different product, 4,4'-dibromobiphenyl. [] This highlights the importance of careful solvent selection to achieve the desired reaction outcome.
Q4: What are the potential applications of functionalized graphene produced using this compound?
A5: Functionalized graphene produced using this compound shows promise for supercapacitor applications. [] The functionalization improves the graphene's dispersibility in water and enhances its specific capacitance due to the introduction of pseudocapacitance. [] This makes it a promising material for developing high-performance energy storage devices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


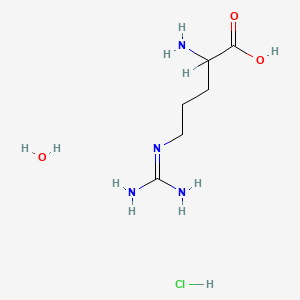
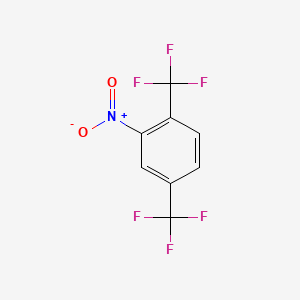
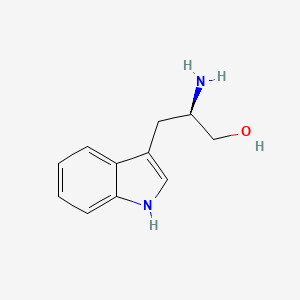
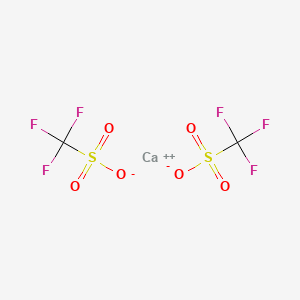
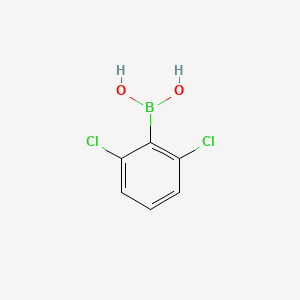
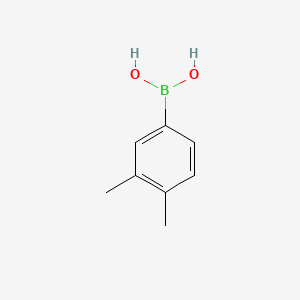
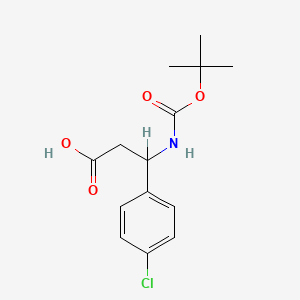
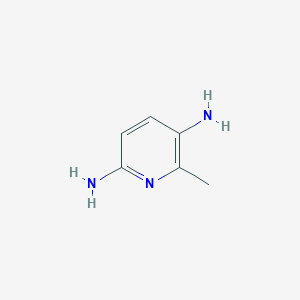


![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)
